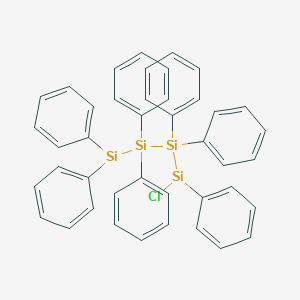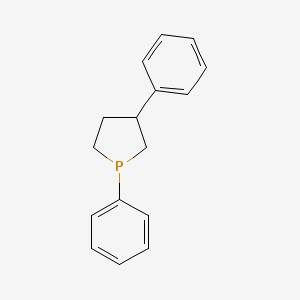
Phospholane, 1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phospholane, 1,3-diphenyl- is a compound belonging to the class of organophosphorus compounds. It is characterized by a five-membered ring containing a phosphorus atom and two phenyl groups attached to the 1 and 3 positions of the ring. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phospholane, 1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with phenylmagnesium bromide can yield phospholane derivatives . Another method involves the use of organolithium reagents in the presence of suitable catalysts .
Industrial Production Methods: Industrial production of phospholane, 1,3-diphenyl- typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phospholane, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at the phosphorus atom or the phenyl rings, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phospholane derivatives.
Applications De Recherche Scientifique
Phospholane, 1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. Its unique structure allows for the tuning of catalytic properties.
Mécanisme D'action
The mechanism by which phospholane, 1,3-diphenyl- exerts its effects depends on the specific reaction or application. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . The molecular targets and pathways involved can vary widely, but typically involve interactions with electrophilic or nucleophilic sites on the substrate molecules.
Comparaison Avec Des Composés Similaires
Phospholane, 1,3-diphenyl- can be compared with other similar organophosphorus compounds, such as:
Phosphine oxides: These compounds share similar reactivity patterns but differ in their oxidation states and specific applications.
Phosphinates and phosphonates: These compounds have different substituents on the phosphorus atom, leading to variations in their chemical properties and uses.
Uniqueness: Phospholane, 1,3-diphenyl- is unique due to its five-membered ring structure and the presence of two phenyl groups, which impart distinct steric and electronic properties. This uniqueness makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
590374-93-9 |
|---|---|
Formule moléculaire |
C16H17P |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
1,3-diphenylphospholane |
InChI |
InChI=1S/C16H17P/c1-3-7-14(8-4-1)15-11-12-17(13-15)16-9-5-2-6-10-16/h1-10,15H,11-13H2 |
Clé InChI |
NPGQUSIJDKYQTK-UHFFFAOYSA-N |
SMILES canonique |
C1CP(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)

![Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate](/img/structure/B12574811.png)
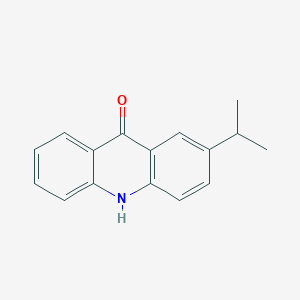
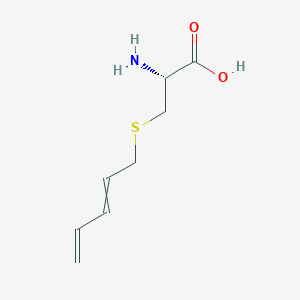
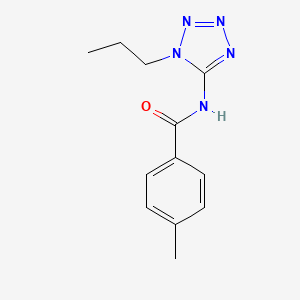
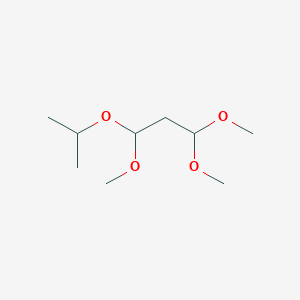
![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)


![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
